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Compound of Interest

Compound Name: 7-Bromo-1-heptanol

Cat. No.: B124907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

7-Bromo-1-heptanol, a valuable bifunctional molecule in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 7-Bromo-1-heptanol is summarized in the tables

below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.64 t 2H H-1

3.40 t 2H H-7

1.85 p 2H H-6

1.57 p 2H H-2

1.42-1.30 m 6H H-3, H-4, H-5

1.27 s 1H -OH

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

62.9 C-1

33.9 C-7

32.7 C-2

32.6 C-5

28.6 C-4

28.0 C-3

25.6 C-6

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3330 Strong, Broad O-H stretch

2930 Strong C-H stretch (aliphatic)

2857 Strong C-H stretch (aliphatic)

1465 Medium C-H bend

1058 Strong C-O stretch

647 Medium C-Br stretch

Sample: Neat liquid

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

196 < 5 [M+2]⁺ (⁷⁹Br)

194 < 5 [M]⁺ (⁸¹Br)

115 100 [M - Br]⁺

97 80 [M - Br - H₂O]⁺

69 60 C₅H₉⁺

55 95 C₄H₇⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 7-Bromo-1-heptanol to elucidate its molecular

structure.
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Methodology:

Sample Preparation: A sample of 7-Bromo-1-heptanol (approximately 10-20 mg) is

dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a clean, dry 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for

data acquisition.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a spectral width covering the expected chemical shift range for organic

molecules, and a relaxation delay to ensure quantitative integration.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 7-Bromo-1-heptanol by their

characteristic vibrational frequencies.

Methodology:

Sample Preparation: A "neat" sample is prepared by placing a drop of liquid 7-Bromo-1-
heptanol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
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Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

Sample Spectrum: The sample is placed on the ATR crystal, and the anvil is lowered to

ensure good contact. The infrared spectrum of the sample is then recorded.

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the

functional groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 7-Bromo-1-
heptanol.

Methodology:

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and

fragment.

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into

a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based

on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if

present) and the characteristic fragmentation pattern, which provides structural information

about the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1

ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.

Visualizations
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The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: Workflow for the spectroscopic analysis of 7-Bromo-1-heptanol.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromo-1-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124907#spectroscopic-data-for-7-bromo-1-heptanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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